molecular formula C15H15NO2 B187315 2-ethoxy-N-phenylbenzamide CAS No. 15088-81-0

2-ethoxy-N-phenylbenzamide

Cat. No. B187315
CAS RN: 15088-81-0
M. Wt: 241.28 g/mol
InChI Key: QARKWWBMBHEJNX-UHFFFAOYSA-N
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Description

2-ethoxy-N-phenylbenzamide, also known as EPN, is a chemical compound that has been widely used in scientific research due to its unique properties. EPN is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 253.3 g/mol. It was first synthesized in the 1950s and has since been used in various applications, including as an insecticide and as a tool in neuroscience research.

Mechanism Of Action

2-ethoxy-N-phenylbenzamide works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have both beneficial and harmful effects. In small doses, 2-ethoxy-N-phenylbenzamide can enhance cognitive function, but in larger doses, it can cause seizures and respiratory failure.

Biochemical And Physiological Effects

2-ethoxy-N-phenylbenzamide has a wide range of biochemical and physiological effects on the nervous system. It has been shown to enhance cognitive function and memory in small doses, but in larger doses, it can cause seizures and respiratory failure. Additionally, 2-ethoxy-N-phenylbenzamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

2-ethoxy-N-phenylbenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of acetylcholine in the nervous system. Additionally, 2-ethoxy-N-phenylbenzamide is relatively easy to synthesize and has a long shelf life. However, 2-ethoxy-N-phenylbenzamide also has several limitations. It is highly toxic and can cause serious health effects in humans and animals. Additionally, its effects on the nervous system are complex and can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research involving 2-ethoxy-N-phenylbenzamide. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, 2-ethoxy-N-phenylbenzamide could be used as a tool for studying the effects of acetylcholinesterase inhibitors on the nervous system in animal models. Finally, 2-ethoxy-N-phenylbenzamide could be used in the development of new insecticides that are less toxic to humans and animals.

Synthesis Methods

The synthesis of 2-ethoxy-N-phenylbenzamide involves the reaction of phenyl isocyanate with 2-ethoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-ethoxy-N-phenylbenzamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-ethoxy-N-phenylbenzamide has been widely used in scientific research as a tool for studying the nervous system. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property has made 2-ethoxy-N-phenylbenzamide a valuable tool in studying the role of acetylcholine in the nervous system. Additionally, 2-ethoxy-N-phenylbenzamide has been used in studies of the effects of acetylcholinesterase inhibitors on cognitive function.

properties

CAS RN

15088-81-0

Product Name

2-ethoxy-N-phenylbenzamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-ethoxy-N-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

QARKWWBMBHEJNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Other CAS RN

15088-81-0

Origin of Product

United States

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